![molecular formula C15H8Cl2F3N3O2S B1401775 3-Chloro-2-[2-(4-chloro-benzenesulfonyl)-2H-pyrazol-3-yl]-5-trifluoromethyl-pyridine CAS No. 1311277-99-2](/img/structure/B1401775.png)
3-Chloro-2-[2-(4-chloro-benzenesulfonyl)-2H-pyrazol-3-yl]-5-trifluoromethyl-pyridine
Vue d'ensemble
Description
“3-Chloro-2-[2-(4-chloro-benzenesulfonyl)-2H-pyrazol-3-yl]-5-trifluoromethyl-pyridine” is a chemical compound with the molecular formula C15H8Cl2F3N3O2S . It’s important to note that this compound may have different properties and uses depending on its specific structure and the context in which it is used .
Molecular Structure Analysis
The molecular structure of a compound determines many of its properties. The compound has a complex structure with multiple functional groups, including a pyridine ring, a pyrazole ring, and a benzenesulfonyl group . These groups can participate in various chemical reactions and can interact with other molecules in specific ways .
Chemical Reactions Analysis
The specific chemical reactions that this compound can participate in would depend on the conditions and the other reactants present. Based on its structure, it could potentially undergo reactions at the pyridine ring, the pyrazole ring, or the benzenesulfonyl group .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its structure. This compound has a molecular weight of 210.54 g/mol . Other properties, such as its boiling point, solubility, and stability, would depend on the specific structure and the conditions .
Applications De Recherche Scientifique
Antimalarial Activity
One significant area of research has been the synthesis and evaluation of pyrazolopyridine-sulfonamide derivatives, including compounds related to the specified chemical, for their antimalarial activity. These compounds have shown promising in vitro activity against the chloroquine-resistant clone W2 of Plasmodium falciparum, with IC50 values ranging from 3.46 to 9.30μM. The study highlights the potential of the 1H-pyrazolo[3,4-b]pyridine system for further antimalarial research (Silva et al., 2016).
Anticancer and Enzyme Inhibition
Another research direction involves the exploration of 1-arylsuphonylpyrazole derivatives for their biological activities. These studies have identified novel derivatives as effective inhibitors of α-glycosidase, showcasing significant anticancer effects depending on the administered doses. This work emphasizes the therapeutic potential of these compounds in cancer treatment and enzyme inhibition strategies (Taslimi et al., 2020).
Catalysis and Synthesis Applications
Research has also focused on the use of related chemical structures in catalytic processes for synthesizing heterocyclic compounds. For instance, 1,3,5-Tris(hydrogensulfato) benzene has been utilized as an efficient catalyst for the synthesis of pyrazolopyridine derivatives, offering advantages such as excellent yields, simple procedures, and eco-friendly reaction conditions (Karimi-Jaberi et al., 2012).
Antimicrobial Potential
The antimicrobial potential of pyrazolo[3,4-b]pyridine scaffolds bearing benzenesulfonamide and trifluoromethyl moieties has been explored, with synthesized libraries showing in vitro antibacterial and antifungal activities against various pathogenic strains. This line of research underscores the potential of these compounds for developing new antimicrobial agents (Chandak et al., 2013).
Human Carbonic Anhydrase Inhibitors
Pyrrolidinone-based chlorinated benzenesulfonamide derivatives have been investigated for their binding affinity against human carbonic anhydrases, showing low nanomolar affinity against cancer-related isozymes. This research highlights the therapeutic potential of these compounds in targeting specific isozymes for cancer treatment (Balandis et al., 2020).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-chloro-2-[2-(4-chlorophenyl)sulfonylpyrazol-3-yl]-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2F3N3O2S/c16-10-1-3-11(4-2-10)26(24,25)23-13(5-6-22-23)14-12(17)7-9(8-21-14)15(18,19)20/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFZSCSMOFULEFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)N2C(=CC=N2)C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2F3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-[2-(4-chloro-benzenesulfonyl)-2H-pyrazol-3-yl]-5-trifluoromethyl-pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



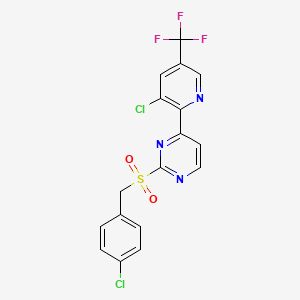
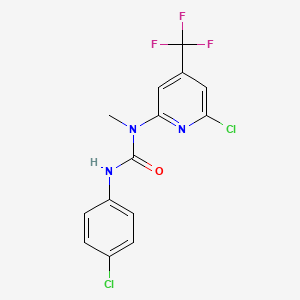
![{6-[4-(2-Chloro-pyrimidin-4-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-dimethyl-amine](/img/structure/B1401694.png)
![2-[(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-methyl-hydrazono]-propionic acid ethyl ester](/img/structure/B1401697.png)
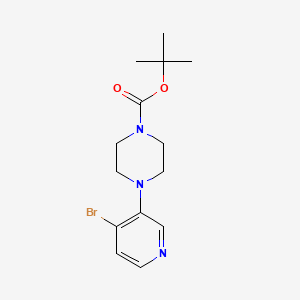
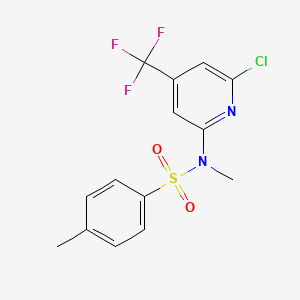
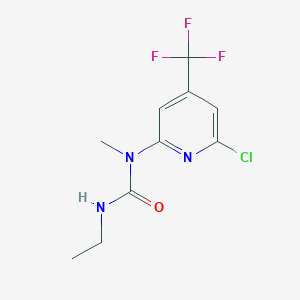
![[4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzyl]-diethyl-amine](/img/structure/B1401703.png)
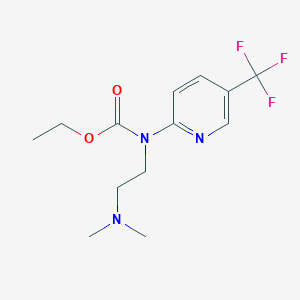
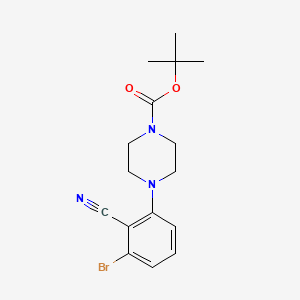
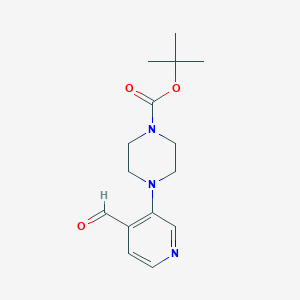
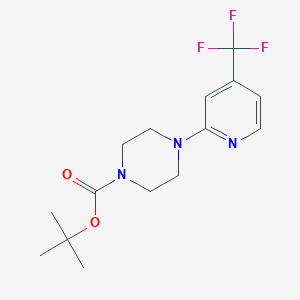
![2-[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenoxy]-propionic acid ethyl ester](/img/structure/B1401713.png)
![[5-(4-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-3-yl]-acetic acid ethyl ester](/img/structure/B1401714.png)